N-[(5-Bromo-7-methyl-1H-indol-2-yl)methyl]-2-chloroacetamide
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Overview
Description
N-[(5-Bromo-7-methyl-1H-indol-2-yl)methyl]-2-chloroacetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Bromo-7-methyl-1H-indol-2-yl)methyl]-2-chloroacetamide typically involves the following steps:
Alkylation: The brominated indole is then subjected to alkylation with chloromethyl chloroformate to introduce the chloromethyl group at the 2-position, yielding 5-bromo-7-methyl-1H-indol-2-ylmethyl chloride.
Amidation: Finally, the chloromethylated indole reacts with chloroacetamide under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Bromo-7-methyl-1H-indol-2-yl)methyl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Hydrolysis: The chloroacetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis reactions.
Major Products
Substitution: Substituted indole derivatives with various functional groups at the 5-position.
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-[(5-Bromo-7-methyl-1H-indol-2-yl)methyl]-2-chloroacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-Bromo-7-methyl-1H-indol-2-yl)methyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-methyl-1H-indole: A precursor in the synthesis of N-[(5-Bromo-7-methyl-1H-indol-2-yl)methyl]-2-chloroacetamide.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-2-carboxylic acid: Another indole derivative with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and chloroacetamide functional groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(5-bromo-7-methyl-1H-indol-2-yl)methyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2O/c1-7-2-9(13)3-8-4-10(16-12(7)8)6-15-11(17)5-14/h2-4,16H,5-6H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDRWLXETWNGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2)CNC(=O)CCl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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